molecular formula C10H10N2O2 B2698774 Methyl 1-Methylbenzimidazole-4-carboxylate CAS No. 672957-91-4

Methyl 1-Methylbenzimidazole-4-carboxylate

Cat. No.: B2698774
CAS No.: 672957-91-4
M. Wt: 190.202
InChI Key: SLJYGDIVZLZORW-UHFFFAOYSA-N
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Description

Contextualization of the Benzimidazole (B57391) Scaffold in Chemical Sciences

The benzimidazole scaffold is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. researchgate.net This structural framework is considered a "privileged scaffold" in medicinal chemistry and drug design. nih.govnih.gov Its significance stems from its versatile nature, allowing it to interact with various biological targets. This ability is attributed to its physicochemical properties, including the capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules. nih.gov

The benzimidazole nucleus is a core component in numerous natural products and pharmacologically active agents, leading to a wide spectrum of biological activities. longdom.org Its structural versatility has made it an indispensable anchor for the discovery of novel therapeutic agents. researchgate.net

Table 1: Selected Pharmacological Activities Associated with the Benzimidazole Scaffold

Pharmacological Activity Reference
Antimicrobial nih.gov
Anticancer researchgate.netnih.gov
Anti-inflammatory benthamdirect.com
Antiviral researchgate.netbenthamdirect.com
Antidiabetic nih.gov
Antihypertensive nih.gov
Antiulcer mdpi.com

This table is for illustrative purposes and does not represent an exhaustive list.

Research Significance of Substituted Benzimidazoles in Organic and Medicinal Chemistry

The chemical modification of the benzimidazole core, known as substitution, is a critical strategy in drug discovery. researchgate.netwisdomlib.org By attaching different chemical groups to the benzimidazole ring, researchers can enhance or modulate its biological activity and pharmacokinetic properties. wisdomlib.org These modifications can improve interactions with biological receptors, leading to increased efficacy for specific therapeutic targets. wisdomlib.org

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the benzimidazole scaffold significantly influence its pharmacological effects. nih.gov Key positions for substitution that have been shown to greatly influence activity include the N1, C2, C5, and C6 positions. nih.gov For instance, substitutions at the N-1 position have been shown to be crucial for potent antiviral activity in certain classes of benzimidazole derivatives. mdpi.com The synthesis of novel benzimidazole derivatives through various substitution patterns remains a primary focus of therapeutic investigation. longdom.org

Table 2: Examples of Substituted Benzimidazoles in Clinical Use or Trials

Compound Name Therapeutic Use/Target Reference
Bendamustine Anticancer benthamdirect.com
Pantoprazole Proton Pump Inhibitor (Antiulcer) benthamdirect.com
Galeterone Anticancer (in clinical trials) benthamdirect.com

This table provides examples of drugs where the core structure is a substituted benzimidazole.

Scope and Objectives of Academic Inquiry for Methyl 1-Methylbenzimidazole-4-carboxylate

Academic inquiry into this compound focuses on its synthesis, characterization, and its role as a key intermediate or building block for more complex, pharmacologically active molecules. Research in this area often involves the selective synthesis of specific isomers, as N-alkylation of a benzimidazole carboxylate precursor can yield different positional isomers which must be separated and characterized. nih.gov

A significant area of research for the benzimidazole-4-carboxylate structural class is in the development of selective receptor antagonists. nih.gov For example, new benzimidazole-4-carboxamides and -carboxylates have been synthesized and evaluated for their binding affinity at serotonergic 5-HT4 receptors. nih.gov These studies aim to understand the structure-activity relationships that govern high affinity and selectivity. Research has indicated that the specific arrangement of substituents is crucial for potent receptor binding. nih.gov

The objectives of this research include:

Developing efficient synthetic routes to produce specific isomers of substituted benzimidazole carboxylates.

Characterizing the chemical and physical properties of these compounds.

Utilizing them as intermediates in the synthesis of novel compounds with potential therapeutic applications, such as selective 5-HT4 receptor antagonists. nih.gov

Table 3: Research Findings for Representative Benzimidazole-4-carboxylate Derivatives

Compound Type Research Focus Key Finding Reference
Benzimidazole-4-carboxamides 5-HT4 Receptor Binding High affinity (subnanomolar) and selectivity over 5-HT3 receptors. nih.gov
Benzimidazole-4-carboxylates 5-HT4 Receptor Binding Potent antagonists with high affinity (Ki = 0.11-2.9 nM) and selectivity. nih.gov

This table highlights research findings for the broader class of benzimidazole-4-carboxylates, providing context for the academic interest in this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylbenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJYGDIVZLZORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 1 Methylbenzimidazole 4 Carboxylate

Established Synthetic Pathways for Benzimidazole (B57391) Carboxylates

Traditional synthetic routes to benzimidazole carboxylates rely on fundamental organic reactions, including condensation, alkylation, and esterification, often performed as discrete steps.

Condensation Reactions with Ortho-Phenylenediamines and Carboxylic Acid Precursors

The most conventional and widely adopted method for constructing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, orthoesters, or nitriles). scispace.comjyoungpharm.orgenpress-publisher.com This reaction typically requires heating under acidic conditions to facilitate the cyclization and dehydration steps. scispace.comorientjchem.org

The general mechanism involves the initial formation of a Schiff base from one of the amino groups of the o-phenylenediamine (B120857) and the carbonyl group of the precursor, followed by an intramolecular nucleophilic attack by the second amino group, and subsequent aromatization to form the stable benzimidazole ring. samipubco.com

A variety of acidic catalysts are employed to promote this reaction, including mineral acids like hydrochloric acid (HCl), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSOH). scispace.comorientjchem.org The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For instance, the condensation of o-phenylenediamine with various carboxylic acids using p-TSOH as a catalyst can be achieved by refluxing in toluene (B28343) for 2-3 hours. orientjchem.org Similarly, ammonium (B1175870) chloride (NH4Cl) has been used as an effective and environmentally benign catalyst for the condensation of o-phenylenediamine with carbonyl compounds, yielding products in the range of 75-94%. jyoungpharm.orgsemanticscholar.org

CatalystPrecursorsConditionsYield (%)Reference
p-Toluenesulfonic acid (p-TSOH)o-Phenylenediamine, Carboxylic AcidsToluene, Reflux, 2-3hHigh orientjchem.org
Ammonium Chloride (NH4Cl)o-Phenylenediamine, Aromatic AcidsEtOH, 80-90°C72-90 semanticscholar.org
VOSO4o-Phenylenediamine, AldehydesMild conditionsHigh rsc.org
TiCl3OTfo-Phenylenediamine, AldehydesMild conditionsGood to Excellent rsc.org
H2O2/HClo-Phenylenediamine, Aryl AldehydesAcetonitrile, RTExcellent organic-chemistry.org

Direct Alkylation Approaches to N-Methylbenzimidazoles

To synthesize N-methylated benzimidazoles such as the target compound, a common strategy is the direct alkylation of a pre-formed benzimidazole ring. jyoungpharm.org This nucleophilic substitution reaction involves the deprotonation of the N-H bond of the benzimidazole by a base to form a benzimidazolate anion, which then acts as a nucleophile, attacking an alkylating agent. researchgate.net

A variety of bases and alkylating agents can be used. Common bases include sodium hydride (NaH), potassium carbonate, and sodium methylate. researchgate.netchemicalbook.comresearchgate.net Methyl iodide (iodomethane) is a frequently used methylating agent. For example, 1-methylbenzimidazole (B167850) can be prepared from benzimidazole using sodium methylate as a base and methyl trifluoroacetate (B77799) as the methylating agent in DMF, yielding 72% of the product after 10 hours. chemicalbook.com The use of ketonic Mannich bases has also been reported for the N-alkylation of benzimidazoles. researchgate.net

BaseAlkylating AgentSolventConditionsYield (%)Reference
Sodium Methylate (CH3ONa)Methyl trifluoroacetateDMFRT, 10h72 chemicalbook.com
Sodium Hydride (NaH)Carbonitriles--- researchgate.net
Potassium CarbonateChloroacetic or bromoacetic estersDMF-- researchgate.netresearchgate.net

Esterification Reactions of Corresponding Carboxylic Acid Precursors

The final step in forming a compound like Methyl 1-Methylbenzimidazole-4-carboxylate often involves the esterification of the corresponding carboxylic acid (1-Methylbenzimidazole-4-carboxylic acid). Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst.

An alternative approach involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then reacts readily with methanol (B129727). Another efficient method for chemoselective esterification uses alkyl imidazole (B134444) carbamates, which mediate the conversion of carboxylic acids to esters under mild conditions. acs.org Additionally, a simple method for obtaining esters of benzimidazolyl-1-acetic acid involves the reaction of benzimidazoles with esters of chloroacetic or bromoacetic acid in DMF with anhydrous potassium carbonate. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign methodologies. These principles have been applied to the synthesis of benzimidazoles, leading to advanced strategies that improve upon traditional methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.net For benzimidazole synthesis, microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with easier work-up. asianpubs.orgtandfonline.comeurekaselect.com This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. sciforum.net

The first reported microwave-assisted benzimidazole synthesis in 1995 involved the reaction of 1,2-diaminobenzene with ethyl acetoacetate (B1235776) on solid mineral supports in a domestic microwave oven. scispace.com Since then, numerous protocols have been developed. For example, the cyclocondensation of o-phenylenediamine with carboxylic acids under acidic conditions can be performed using microwave irradiation to produce benzimidazole derivatives in high yields (80-95%). asianpubs.org Similarly, iminoester hydrochlorides react with o-phenylenediamines under microwave irradiation in methanol to give benzimidazoles in short reaction times and with high yields, often without the need for a catalyst. tandfonline.com

ReactantsConditionsTimeYield (%)Reference
o-Phenylenediamine, Carboxylic AcidAcidic medium, MicrowaveShorter than conventional80-95 asianpubs.org
Iminoester hydrochlorides, o-PhenylenediamineMethanol, MicrowaveShortHigh tandfonline.com
o-Phenylenediamine, Aromatic Carboxylic AcidWater, Ethyl acetate, Microwave (765W)MinutesGood sciforum.net

One-Pot Reaction Protocols and Catalyst Development

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is a highly efficient strategy that avoids lengthy separation processes and purification of intermediate compounds, thereby saving time and resources. medcraveonline.com For the synthesis of complex benzimidazoles, one-pot protocols can combine the condensation, cyclization, and other functionalization steps.

A one-pot synthesis of a 1-methyl-benzimidazole-5-carboxylic acid derivative was achieved by reacting ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of sodium dithionite (B78146) in DMSO, which facilitates both the reduction of the nitro group and the subsequent cyclization. medcraveonline.com Another efficient one-pot conversion of various carboxylic acids into benzimidazoles is promoted by HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), achieving yields of 80-99% under mild, acid-free conditions. rsc.org

The development of novel catalysts is central to modern synthetic methodologies. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. doi.org Supported gold nanoparticles (e.g., Au/TiO2) have been used to catalyze the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. mdpi.com Engineered catalysts like MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) have also shown high efficiency for benzimidazole synthesis via condensation reactions at ambient temperatures. rsc.org Magnetic nanocatalysts, such as Fe3O4@SiO2/collagen, offer the advantage of easy separation using an external magnet and have been successfully employed in the synthesis of various benzimidazoles. doi.org

Protocol/CatalystDescriptionKey AdvantagesReference
HBTU-promoted synthesisOne-pot conversion of carboxylic acids and o-phenylenediamine.Mild, acid-free, high yields (80-99%). rsc.org
Sodium DithioniteOne-pot reductive cyclization of a nitro-aniline precursor with an aldehyde.Combines reduction and cyclization steps. medcraveonline.com
Au/TiO2 NanoparticlesHeterogeneous catalyst for condensation of o-phenylenediamine and aldehydes.Ambient conditions, catalyst reusability. mdpi.com
Magnetic NanocatalystsHeterogeneous catalysts (e.g., Fe3O4-based) for condensation reactions.Excellent stability, easy separation and recyclability. doi.org
PFPATPentafluorophenylammonium triflate catalyzes the reaction of aromatic diamine with benzaldehyde.Room temperature, good yield, environmentally friendly. samipubco.com

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound hinges on a strategic approach that typically begins with the synthesis of a key precursor, Methyl 2,3-diaminobenzoate. This precursor dictates the position of the carboxylate group at the 4-position of the final benzimidazole ring.

The synthesis of Methyl 2,3-diaminobenzoate is commonly achieved through the reduction of Methyl 2-amino-3-nitrobenzoate. echemi.comresearchgate.net This reduction is a critical step, and various methods can be employed, as detailed in the table below.

Table 1: Synthetic Methods for Methyl 2,3-diaminobenzoate

Starting Material Reagents and Conditions Product Yield
Methyl 2-amino-3-nitrobenzoate 10% Palladium on carbon, Hydrogen (1 atm), Ethyl Acetate, 2 days Methyl 2,3-diaminobenzoate Quantitative
2,3-Diaminobenzoic acid Methanol, Thionyl chloride, 45°C, overnight Methyl 2,3-diaminobenzoate Not specified

Once Methyl 2,3-diaminobenzoate is obtained, the next step is the formation of the imidazole ring. This is typically achieved by reacting the diamine with a one-carbon source, such as formic acid or its derivatives, to yield Methyl 1H-benzimidazole-4-carboxylate.

The final and most crucial step for isomer control is the N-methylation of Methyl 1H-benzimidazole-4-carboxylate. The direct methylation of the benzimidazole ring can lead to a mixture of two isomers: this compound and Methyl 3-Methylbenzimidazole-4-carboxylate. Achieving high regioselectivity for the desired N1-methylated product is a significant challenge. Recent advancements in synthetic methodology have focused on directing the methylation to the desired nitrogen. One effective method involves using specific reagents and conditions that favor the formation of the sterically more hindered isomer, which in this case is the desired N1-methylated product. nih.gov

A highly regioselective N-methylation of (NH)-(benz)imidazoles has been developed that furnishes the sterically more hindered, less stable, and usually minor regioisomer. nih.gov This methodology employs mild reaction conditions and is tolerant of a wide range of functional groups, making it suitable for the synthesis of this compound. nih.gov

Formation of this compound as a Synthetic Intermediate or Byproduct

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The benzimidazole-4-carboxylic acid framework is a key component in a novel class of potent and selective 5-HT4 receptor antagonists. nih.gov While the specific use of this compound as an intermediate is not always explicitly detailed in publicly available literature, the functional groups present in the molecule make it an ideal candidate for further chemical modifications.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The benzimidazole ring system is also amenable to a variety of chemical transformations.

The formation of different isomers of methylated benzimidazole carboxylates as intermediates in the synthesis of blockbuster drugs like Telmisartan and Azilsartan highlights the industrial relevance of this class of compounds. chemicalbook.comnih.gov For example, a closely related isomer, Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, is a key synthetic intermediate in the synthesis of Azilsartan, an angiotensin II receptor antagonist used for the treatment of hypertension. chemicalbook.com

In some instances, the undesired isomer of this compound may be formed as a byproduct during N-methylation reactions where regioselectivity is not perfectly controlled. The separation of these isomers can be challenging, necessitating the development of highly regioselective synthetic methods.

Chemical Reactivity and Derivatization Studies of Methyl 1 Methylbenzimidazole 4 Carboxylate

Transformation of the Carboxylate Moiety

The methyl ester group is a primary site for derivatization, allowing for its conversion into other functional groups such as carboxylic acids and amides. These transformations are fundamental for creating analogs and bioconjugates.

The conversion of Methyl 1-Methylbenzimidazole-4-carboxylate to its corresponding carboxylic acid, 1-Methyl-1H-benzimidazole-4-carboxylic acid, is a foundational reaction. This hydrolysis can be achieved under either acidic or alkaline conditions.

Alkaline hydrolysis, or saponification, is a common and efficient method. libretexts.org The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The process is irreversible and results in the formation of the corresponding carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. libretexts.org A similar strategy has been successfully employed in the synthesis of related benzimidazole-5-carboxylic acid derivatives, where an ethyl ester was hydrolyzed using NaOH in ethanol. medcraveonline.com

Acid-catalyzed hydrolysis is an alternative, reversible process. libretexts.org This reaction involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or HCl. libretexts.org To drive the equilibrium towards the carboxylic acid product, a large excess of water is typically used. libretexts.org

Table 1: General Conditions for Ester Hydrolysis

MethodReagentsConditionsProduct
Alkaline HydrolysisNaOH or KOH in aq. AlcoholHeating under reflux, followed by acidification1-Methyl-1H-benzimidazole-4-carboxylic acid
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HClHeating under reflux with excess water1-Methyl-1H-benzimidazole-4-carboxylic acid

The synthesis of amides and other esters from this compound is crucial for creating conjugates with other molecules, such as peptides, linkers, or pharmacophores. This is typically a two-step process that begins with the hydrolysis of the methyl ester to the carboxylic acid, as described previously. The resulting 1-Methyl-1H-benzimidazole-4-carboxylic acid is then activated for coupling.

Amidation is achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. A variety of activating agents can be used, including carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or peptide coupling reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and 1,1'-Carbonyldiimidazole (CDI). organic-chemistry.orgnih.govresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate that readily undergoes nucleophilic attack by the amine to form the stable amide bond. This strategy is widely employed in medicinal chemistry for the synthesis of benzimidazole-4-carboxamides with potential biological activity. acs.orgnih.gov

Similarly, new ester derivatives for conjugation can be formed from the carboxylic acid. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic method. sigmaaldrich.com Alternatively, coupling the carboxylic acid with an alcohol using activating agents, similar to those used in amidation, provides a milder route to ester formation, particularly for more complex or sensitive alcohols.

Table 2: Common Coupling Agents for Amide and Ester Synthesis from 1-Methyl-1H-benzimidazole-4-carboxylic acid

Coupling AgentFull NameReaction Type
HBTUN,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateAmidation
EDC1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochlorideAmidation/Esterification
CDI1,1'-CarbonyldiimidazoleAmidation/Esterification

Reactions Involving the Benzimidazole (B57391) Nucleus

The benzimidazole ring system is aromatic and can undergo substitution reactions. The reactivity of the ring is influenced by the existing substituents: the N-methyl group and the C4-methoxycarbonyl group.

The benzimidazole ring has distinct regions of reactivity. The benzene (B151609) portion of the scaffold is generally susceptible to electrophilic aromatic substitution (EAS), while the imidazole (B134444) ring is more prone to nucleophilic attack, particularly at the C2 position. chemicalbook.com

For this compound, electrophilic attack will occur on the benzene ring. The position of substitution is directed by the existing groups. The N-methyl group is weakly activating, while the methyl carboxylate group is a deactivating, meta-directing group. aiinmr.comrsc.org Therefore, electrophiles are expected to substitute at the positions meta to the carboxylate group, which are the C5 and C7 positions. Nitration of 2-amino-1-methyl benzimidazole, for instance, yields a mixture of 5- and 6-nitro derivatives. longdom.org A study on the nitration of 4-methylbenzimidazoles similarly produced a mixture of 7-nitro and 5-nitro isomers, demonstrating substitution ortho and para to the activating methyl group. acs.org For the title compound, the deactivating ester group would likely direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the C7 and C5 positions.

Nucleophilic aromatic substitution (SNAr) on the benzene ring of the benzimidazole scaffold is generally difficult unless the ring is activated by potent electron-withdrawing groups, such as a nitro group, at positions ortho or para to a leaving group. nih.gov However, the C2 position of the imidazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially if a good leaving group is present at that position. For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. longdom.orgijdrt.com

The benzimidazole nucleus is generally stable and resistant to oxidation and reduction under typical conditions. researchgate.net However, substituents on the ring can be modified. For instance, a methyl group on the benzene ring of a benzimidazole derivative can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). acs.org

While the core ring is robust, other functional groups attached to it can be selectively reduced. Nitro groups on the benzimidazole ring, for example, can be reduced to amino groups using methods like catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents such as hydrazine (B178648) in the presence of Raney Nickel. acs.org These reductions typically leave the heterocyclic ring system intact. One-pot syntheses of benzimidazoles have utilized sodium dithionite (B78146) to reduce a nitro group to an amine, which then undergoes in-situ cyclization. medcraveonline.com This highlights the compatibility of the benzimidazole scaffold with various reductive conditions.

Azido-substituted benzimidazoles are valuable synthetic intermediates due to the versatile reactivity of the azide (B81097) functional group. An azido (B1232118) group can be introduced onto the benzimidazole ring, for example, via nucleophilic substitution of a suitable leaving group. A 5-azido-2H-benzimidazole has been synthesized from 5-phenylsulphonyl-2H-benzimidazole using sodium azide. rsc.org

The azide moiety can undergo various transformations. Photolysis of a 5-azido-benzimidazole in the presence of secondary amines has been shown to yield 4-amino-5-dialkylamino-2H-benzimidazoles. rsc.org This reaction proceeds through a nitrene intermediate which inserts into the adjacent C-H bond, followed by rearrangement. In contrast, thermal decomposition of the same azide in the presence of secondary amines leads to the formation of 5-amino-6-dialkylamino-2H-benzimidazoles. rsc.org With thiols, the thermal reaction yields 5-amino-4-thio-2H-benzimidazoles. rsc.org These distinct reactivity pathways—photochemical versus thermal—allow for the regioselective synthesis of various polysubstituted amino-benzimidazoles from a single azido precursor.

Table 3: Reactivity of a 5-Azido-Benzimidazole Analog

Reaction TypeReagentProduct TypeRef.
PhotolysisSecondary Amine (e.g., R₂NH)4-Amino-5-dialkylamino-2H-benzimidazole rsc.org
Thermal DecompositionSecondary Amine (e.g., R₂NH)5-Amino-6-dialkylamino-2H-benzimidazole rsc.org
Thermal DecompositionThiol (e.g., RSH)5-Amino-4-thio-2H-benzimidazole rsc.org

Derivatization for Analytical and Research Purposes

The strategic chemical modification, or derivatization, of this compound is a critical process for expanding its utility in both analytical detection and broader research applications. The ester functional group serves as a primary site for chemical modification, allowing for the introduction of various functionalities that can alter the molecule's properties for specific purposes. The most common derivatization strategies pivot on the hydrolysis of the methyl ester to its corresponding carboxylic acid, which then acts as a versatile intermediate for subsequent reactions.

Conversion to Amide Derivatives for Structure-Activity Relationship (SAR) Studies

For research purposes, particularly in fields like medicinal chemistry and materials science, the conversion of this compound into a library of amide derivatives is a common objective. This approach allows researchers to systematically investigate structure-activity relationships (SAR), where modifications to the molecular structure are correlated with changes in biological activity or material properties.

The primary route to these amide derivatives involves a two-step process:

Hydrolysis: The methyl ester is first hydrolyzed under basic conditions (e.g., using sodium hydroxide in an aqueous or alcoholic solvent) to yield 1-Methylbenzimidazole-4-carboxylic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with a diverse range of primary or secondary amines. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.

This methodology enables the synthesis of a wide array of N-substituted benzimidazole-4-carboxamides, which can be screened for desired biological activities. For instance, similar benzimidazole-4-carboxamides have been synthesized and evaluated for their affinity at various biological receptors. nih.gov

Table 1: Illustrative Amide Derivatives for SAR Studies This table presents a hypothetical set of derivatives to illustrate the range of chemical diversity that can be achieved through amide coupling for research purposes.

Amine Reactant Derivative Name Potential Research Application
Piperidine (1-Methyl-1H-benzimidazol-4-yl)(piperidin-1-yl)methanone Investigating GPCR ligand binding
Aniline N-Phenyl-1-methyl-1H-benzimidazole-4-carboxamide Exploring antifungal or antimicrobial activity
Benzylamine N-Benzyl-1-methyl-1H-benzimidazole-4-carboxamide Development of enzyme inhibitors
Morpholine (1-Methyl-1H-benzimidazol-4-yl)(morpholino)methanone Probing kinase inhibitor scaffolds

Derivatization for Enhanced Analytical Detection

In analytical chemistry, derivatization is employed to modify an analyte to make it more suitable for a particular analytical technique, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC). Raw this compound or its hydrolyzed acid form may exhibit poor ionization efficiency in MS or be too polar and non-volatile for GC analysis.

Derivatization can overcome these limitations by introducing specific chemical tags. For carboxylic acids, which would be formed from the hydrolysis of the parent ester, several strategies exist to enhance detectability. colostate.edunih.govresearchgate.net

For LC-MS Analysis: The goal is often to introduce a group that is easily ionizable or carries a permanent charge, significantly increasing the sensitivity of detection in the mass spectrometer. Reagents can be designed to react with the carboxylic acid to form an amide or ester linkage, tethering a highly ionizable moiety to the analyte. nih.govnih.gov

For GC-MS Analysis: Derivatization is necessary to increase the volatility and thermal stability of the corresponding carboxylic acid. This is typically achieved by converting the acid back into a less polar, more volatile ester or a silyl (B83357) derivative. colostate.eduresearchgate.net

Table 2: Common Derivatization Strategies for Analytical Purposes This table summarizes common derivatization approaches applicable to the hydrolyzed form (1-Methylbenzimidazole-4-carboxylic acid) of the target compound for enhanced analytical detection.

Analytical Technique Derivatization Goal Reagent Class Example Resulting Functional Group
LC-MS/MS Enhance ionization efficiency Reagents with quaternary ammonium (B1175870) groups (e.g., 4-APEBA) nih.gov Amide with permanent positive charge
LC-MS/MS Improve fragmentation Reagents with easily fragmented tags Tagged Amide/Ester
GC-MS Increase volatility Silylating agents (e.g., BSTFA) Silyl Ester
GC-MS Increase volatility & improve chromatography Alkylating agents (e.g., alkyl chloroformates) colostate.edu Ester (e.g., tert-Butyl ester)

These derivatization reactions are foundational for both creating new molecular entities for research and for enabling the precise and sensitive quantification of the compound in various matrices.

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Methylbenzimidazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, a detailed picture of the atomic environments and their connectivity within Methyl 1-Methylbenzimidazole-4-carboxylate can be constructed.

The ¹H-NMR spectrum provides information on the chemical environment of protons, while the ¹³C-NMR spectrum reveals the types of carbon atoms present. The expected chemical shifts for this compound are interpreted based on data from closely related benzimidazole (B57391) structures. arabjchem.orgresearchgate.netacs.orgmdpi.comnih.gov

Proton (¹H) Environments: The ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzimidazole ring and the protons of the two methyl groups.

Aromatic Protons (H-5, H-6, H-7): The three protons on the benzene (B151609) ring portion of the benzimidazole core are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position relative to the electron-withdrawing carboxylate group and the electron-donating nitrogen atom.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N-1 position of the imidazole (B134444) ring are anticipated to produce a singlet signal.

Ester Methyl Protons (O-CH₃): The protons of the methyl group of the carboxylate ester function are also expected to appear as a sharp singlet. In similar structures, such as methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, the ester methyl protons resonate around δ 3.71 ppm. chemicalbook.com For other methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, this signal is observed around δ 3.84 ppm. nih.gov

Carbon (¹³C) Environments: The ¹³C-NMR spectrum provides complementary information, with ten distinct signals expected for the ten carbon atoms in the molecule.

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded, with its signal expected to appear significantly downfield, typically in the range of δ 165–170 ppm. acs.org

Aromatic and Heterocyclic Carbons (C-2, C-3a, C-4, C-5, C-6, C-7, C-7a): The seven carbons of the benzimidazole ring system will resonate in the aromatic region, generally between δ 109 and 150 ppm. The chemical shifts are influenced by the attached substituents and the electronic effects of the nitrogen atoms. Based on 1-methyl-benzimidazole as a model, the C-4 and C-7 signals can be used to understand the electronic environment, appearing around δ 120.4 ppm and δ 109.5 ppm, respectively. mdpi.com

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.

Ester Methyl Carbon (O-CH₃): The carbon of the ester's methoxy (B1213986) group will also resonate in the upfield, aliphatic region.

Interactive Data Table: Predicted NMR Chemical Shifts
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.0109 - 145m, d, t
N-CH₃~3.8 - 4.2~30 - 35s
O-CH₃~3.7 - 3.9~50 - 55s
C=O (Ester)-165 - 170-
C-2 (Imine)-~140 - 150-
Quaternary C-130 - 145-

To confirm the assignments made from one-dimensional NMR and to establish the connectivity between atoms, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring. No correlations would be observed for the N-CH₃ and O-CH₃ groups as they are singlets with no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlation). An HSQC spectrum would show a correlation peak for each protonated carbon, definitively linking the ¹H and ¹³C assignments. For instance, it would show cross-peaks connecting the signal for the N-CH₃ protons to the N-CH₃ carbon signal, the O-CH₃ protons to the O-CH₃ carbon, and each aromatic proton to its corresponding aromatic carbon.

Together, these NMR techniques provide an unambiguous and detailed map of the molecular structure. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing key information about functional groups and the conjugated system.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, several key absorption bands are expected, based on data from analogous structures. nih.gov

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1708-1725 cm⁻¹. nih.govchemicalbook.com

C=N and C=C Stretching: Vibrations from the C=N bond within the imidazole ring and the C=C bonds of the aromatic system typically appear in the 1420-1600 cm⁻¹ region. nih.gov

C-H Stretching: Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹), while aromatic C-H stretching appears just above 3000 cm⁻¹. nih.gov

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1250-1300 cm⁻¹ region. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
EsterC=O stretch1708 - 1725Strong, Sharp
BenzimidazoleC=N / C=C stretch1420 - 1600Medium-Strong
AromaticC-H stretch> 3000Medium-Weak
AliphaticC-H stretch< 3000Medium-Weak
EsterC-O stretch1250 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule's conjugated π-system. The benzimidazole core is the primary chromophore. Based on the spectrum of 1-methyl-benzimidazole, strong absorptions are expected in the ultraviolet region, corresponding to π→π* electronic transitions. nist.gov The presence of the carboxylate group may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima. Computational studies on similar aromatic carboxylates suggest these absorption features are typically located in the deep UV range. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. The molecular formula of this compound is C₁₀H₁₀N₂O₂, giving it a monoisotopic mass of approximately 190.07 g/mol .

Molecular Ion Peak (M⁺•): The mass spectrum should show a clear molecular ion peak at m/z = 190, confirming the molecular weight.

Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for benzimidazoles and methyl esters would be expected: journalijdr.commiamioh.edu

Loss of Methoxy Radical: A primary fragmentation of the ester group is the loss of the methoxy radical (•OCH₃), leading to an acylium ion at m/z = 159 (M-31).

Loss of Methoxycarbonyl Radical: Loss of the entire ester substituent as a radical (•COOCH₃) would result in a fragment at m/z = 131 (M-59).

Benzimidazole Ring Fragmentation: The benzimidazole core itself can fragment, often through the characteristic loss of a molecule of hydrogen cyanide (HCN), which would lead to further daughter ions. journalijdr.com

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z ValueProposed FragmentIdentity of Loss
190[C₁₀H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
159[M - OCH₃]⁺Loss of methoxy radical
131[M - COOCH₃]⁺Loss of methoxycarbonyl radical

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related benzimidazole derivatives allows for a well-founded prediction of its solid-state characteristics. nih.govresearchgate.netmdpi.com

Molecular Geometry: The benzimidazole ring system is expected to be largely planar. The N-methyl and methyl carboxylate groups would be oriented relative to this plane.

Crystallographic Parameters: Related compounds frequently crystallize in common space groups such as P2₁/n or P2₁/c. nih.govmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₀H₁₀N₂O₂, the theoretical elemental composition can be calculated. An experimental result that matches these theoretical values to within ±0.4% is considered confirmation of the compound's purity and elemental composition.

Interactive Data Table: Elemental Analysis for C₁₀H₁₀N₂O₂
ElementSymbolAtomic WeightNumber of AtomsTotal WeightTheoretical Percentage (%)
CarbonC12.01110120.1163.15%
HydrogenH1.0081010.085.30%
NitrogenN14.007228.01414.73%
OxygenO15.999231.99816.82%
Total 190.19 100.00%

Computational and Theoretical Investigations of Methyl 1 Methylbenzimidazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It is particularly effective for calculating frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. niscpr.res.innih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular stability and reactivity. niscpr.res.inirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap indicates high chemical reactivity and lower stability. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity for molecules with larger softness values. irjweb.com

While specific DFT data for Methyl 1-Methylbenzimidazole-4-carboxylate is not available, the following table presents representative values for related benzimidazole (B57391) derivatives calculated using DFT methods to illustrate the typical findings of such an analysis.

ParameterDefinitionTypical Value (eV) for a Benzimidazole Derivative
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.30
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.81
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.49
Electronegativity (χ)-(ELUMO + EHOMO)/24.06
Chemical Hardness (η)(ELUMO - EHOMO)/22.25
Chemical Softness (S)1/(2η)0.22

Note: Values are illustrative and based on calculations for similar molecular structures. irjweb.comirjweb.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule. An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. nih.govrsc.org The potential is color-coded, where red signifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. nih.gov For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazole (B134444) ring, highlighting them as sites for electrophilic interaction.

Molecular Dynamics Simulations and Adsorption Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system, MD simulations can provide insights into the conformational dynamics, stability, and interaction of molecules with their environment, such as a solvent or a solid surface. nih.govsamipubco.com For this compound, MD simulations could be employed to understand its behavior in aqueous solution or its interaction with a biological target.

The adsorption behavior of benzimidazole derivatives on various surfaces is of significant interest. Studies on related compounds, such as 2-methylbenzimidazole (B154957) on copper surfaces, have shown that adsorption can involve reactions like dehydrogenation and the formation of coordination bonds between the nitrogen atoms and surface metal atoms. aip.orgnih.gov The orientation of the adsorbed molecule (e.g., flat-lying or upright) can change with conditions like temperature. nih.gov Research on the adsorption of methyl benzimidazole carbamate (B1207046) in soil indicates that the process is influenced by soil composition, with weak adsorption observed in some agricultural soils. semanticscholar.org Computational studies, often complementing experimental work, can model these surface interactions to predict preferred adsorption sites and energies, which is crucial for applications in catalysis and environmental science. nih.govscienceopen.com

Theoretical Prediction of Spectroscopic Data

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules. nih.gov Theoretical calculations can generate vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net For example, calculated vibrational frequencies can be correlated with specific bond stretching and bending modes within the this compound structure. Similarly, theoretical NMR chemical shifts can help assign protons and carbons in the experimental spectrum. nih.gov Time-dependent DFT (TD-DFT) is often used to calculate electronic transitions, providing predictions of absorption maxima in UV-Vis spectra. growingscience.comchemrxiv.org

Computational Assessment of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical structure and physicochemical properties of a molecule. They are widely used in fields like cheminformatics and drug design. Key descriptors include:

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity or hydrophobicity. It is crucial for predicting how a compound will distribute in biological systems.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net

Hydrogen Bond Donors/Acceptors: The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). These counts are essential for understanding intermolecular interactions.

Molecular Volume: The space occupied by a molecule, which can influence its fit into the active site of a receptor.

These descriptors can be calculated rapidly using various software programs, providing a preliminary assessment of a compound's drug-like properties.

Applications and Functional Exploration in Chemical Research Non Clinical

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

Methyl 1-methylbenzimidazole-4-carboxylate serves as a crucial intermediate and building block in the field of organic synthesis. The benzimidazole (B57391) framework is a "privileged structure" that is foundational in medicinal chemistry and materials science. nbinno.comrsc.org The reactivity of the carboxylate group and the potential for further substitution on the benzimidazole ring system allow for its use in constructing more complex molecules.

A notable example of a related benzimidazole carboxylic acid's role as an intermediate is in the synthesis of Telmisartan, an angiotensin II receptor blocker. nih.gov The compound 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid is an important precursor in this process, highlighting the utility of this class of compounds in synthesizing medicinally relevant targets. nih.gov Similarly, the parent scaffold, methyl 1H-benzo[d]imidazole-4-carboxylate, is utilized as a starting material for N-alkylation reactions to produce more complex derivatives, such as potential antitubercular agents. nih.gov The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a process that underscores the importance of the carboxylate functionality in forming the core heterocyclic structure. rsc.org This versatility establishes the title compound and its analogues as valuable synthons for creating elaborate molecular architectures.

Development of Ligands for Coordination Chemistry and Metal Complexation

The benzimidazole scaffold, particularly when functionalized with a carboxylate group, is an excellent candidate for the development of ligands in coordination chemistry. The two nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group can act as donor sites for metal ions, making this compound a potential multidentate ligand.

The design of coordination complexes frequently employs N-donor heterocyclic compounds in conjunction with aromatic carboxylates. nbinno.com Benzimidazole derivatives can act as versatile ligands, forming stable complexes with a variety of transition metals, including zinc (II), cadmium (II), copper (II), nickel (II), and silver (I). msesupplies.com These metal complexes are investigated for their potential in catalysis and as anticancer agents. msesupplies.comresearchgate.net The coordination can occur through the nitrogen atoms of the benzimidazole ring, and the carboxylate group can bind to metal centers in several modes, including monodentate, bidentate, or bridging fashions. nbinno.com The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit diverse structures and properties, such as selective gas sorption and luminescence, depending on the coordination geometry of the metal ion and the ligand's structure. researchgate.net

Investigation in Catalysis (e.g., Asymmetric Catalysis with related ligands)

While direct catalytic applications of this compound are not extensively documented, its structural motifs are highly relevant to the field of catalysis, particularly asymmetric catalysis. Metal complexes derived from benzimidazole-based ligands are known to possess catalytic activity. researchgate.net The development of chiral ligands is central to asymmetric catalysis, where the goal is to synthesize specific enantiomers of a chiral product.

The functional groups on this compound offer handles for derivatization to create chiral ligands. For instance, the methyl ester can be hydrolyzed to the carboxylic acid and then coupled with chiral amines to introduce stereogenic centers. These new, chiral benzimidazole-containing ligands could then be complexed with transition metals to generate catalysts for a range of asymmetric transformations. Methodologies for the asymmetric construction of chiral centers are critical in drug design, and palladium-catalyzed asymmetric alkylation is one such advanced technique used with related nitrogen-rich heterocycles. acs.org The investigation of ligands derived from the benzimidazole scaffold in catalyst-controlled assembly of pharmaceutically relevant molecules represents a promising area of research. researchgate.net

Exploration in Materials Science for Advanced Material Development

The inherent thermal and chemical stability of the benzimidazole ring system makes it an attractive component for advanced materials. nbinno.comrsc.org Benzimidazole derivatives are integral to the development of organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting properties. nbinno.com

In polymer science, benzimidazole dicarboxylic acids are used as monomers to synthesize polybenzimidazoles (PBIs). researchgate.netnih.gov These high-performance polymers exhibit remarkable thermal stability and are used in demanding applications, such as high-temperature proton exchange membranes for fuel cells. rsc.orgnih.gov Furthermore, benzimidazole carboxylic acids are employed as organic linkers to construct Metal-Organic Frameworks (MOFs). researchgate.netgoogle.com These crystalline, porous materials have applications in gas storage, separation, and sensing. researchgate.netrsc.org For example, MOFs built from benzimidazole-based ligands have demonstrated selective CO2 adsorption over other gases like methane. researchgate.net The functionalization of polybenzimidazoles to include carboxylic acid groups can also yield materials useful as ion exchange resins and for other separatory applications. snu.edu.in

Studies as Precursors for Structurally Diverse Benzimidazole Derivatives

This compound is an ideal precursor for generating a wide array of structurally diverse benzimidazole derivatives. The ester functionality is a versatile chemical handle that can be readily transformed into other functional groups.

For example, the parent compound, methyl 1H-benzo[d]imidazole-4-carboxylate, can be N-alkylated to yield substituted products like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate. nih.gov The resulting ester can then be converted into an amide, as seen in the synthesis of an antitubercular agent. nih.gov This highlights a common pathway where the ester is a stepping stone to other functional derivatives. Hydrolysis of the methyl ester provides the corresponding carboxylic acid, which can then participate in amide bond formation with various amines, leading to a library of benzimidazole-4-carboxamides. This approach was used to synthesize potent and selective 5-HT4 receptor antagonists. researchgate.net The core benzimidazole structure can also be elaborated to create fused heterocyclic systems or linked to other pharmacophores, such as 1,2,4-triazoles, to explore new chemical space.

Utility in Structure-Activity Relationship (SAR) Studies for Chemical Property Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound provides a scaffold where systematic modifications can be made to probe their effects on a compound's properties. rsc.org SAR analyses indicate that substitutions at various positions of the benzimidazole ring significantly influence biological activity. researchgate.net

Key positions for modification on this molecule include:

The Carboxylate Group (C4): The ester can be converted into a library of amides, acids, or other functional groups to explore interactions with biological targets. Studies on benzimidazole-4-carboxamides and -carboxylates have shown that the nature of the substituent on the carboxylate function is crucial for affinity and selectivity for receptors like 5-HT4. researchgate.net

The N1-Position: The N-methyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity, steric profile, and potential hydrogen bonding interactions.

The Benzene (B151609) Ring (C5, C6, C7): Introduction of substituents like halogens (fluoro, chloro) or other small groups on the benzene portion of the scaffold can significantly alter electronic properties and biological activity, which has been shown to be important for antifungal agents.

Through such systematic modifications, researchers can fine-tune the properties of the molecule to enhance potency, selectivity, or pharmacokinetic parameters, making this scaffold highly valuable for chemical property modulation. researchgate.netresearchgate.net

Modification SiteType of ModificationPotential Impact on Properties
C4-Ester Hydrolysis to acid, amidation with various aminesAlter binding affinity, selectivity, solubility researchgate.net
N1-Methyl Substitution with different alkyl/aryl groupsModulate lipophilicity and steric interactions
Benzene Ring Addition of halogens or other functional groupsInfluence electronic properties and biological activity

Future Directions and Emerging Research Avenues for Methyl 1 Methylbenzimidazole 4 Carboxylate

Novel Synthetic Methodologies and Process Intensification

The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet significant opportunities exist for innovation, particularly in enhancing efficiency, selectivity, and environmental compatibility. Future research into the synthesis of Methyl 1-Methylbenzimidazole-4-carboxylate will likely focus on moving beyond traditional batch processes towards more sophisticated and intensified methodologies.

One promising avenue is the adoption of continuous flow chemistry . This approach offers substantial advantages over batch synthesis, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scalability. nih.gov Transforming the multi-step synthesis of this compound into a continuous process could drastically reduce solvent usage and reaction times while improving product consistency and yield. nih.gov

Another area of intense interest is the development of novel catalytic systems . While various catalysts have been employed for benzimidazole synthesis, future work may explore the use of nano-catalysts, metal-organic frameworks (MOFs), or biocatalysts to achieve higher turnover numbers and operate under milder conditions. For instance, microdroplet synthesis, where reactions are accelerated by orders of magnitude within electrostatically charged microdroplets, presents a frontier methodology that eliminates the need for traditional catalysts and solvents. ijarsct.co.in Exploring such catalyst-free, accelerated reaction environments could revolutionize the production of this and other benzimidazole derivatives.

Process intensification strategies, which aim to develop smaller, cleaner, and more energy-efficient manufacturing processes, will be central to future synthetic research. nih.gov This involves not only the shift to continuous flow but also the integration of reaction and separation steps, the use of alternative energy sources like microwave or ultrasound irradiation, and the design of multi-reaction sequences in a single pot. mdpi.com

Synthetic StrategyPotential Advantages for this compoundKey Research Focus
Continuous Flow Synthesis Improved safety, higher yield, better process control, reduced wasteReactor design, optimization of flow parameters, integration of purification
Advanced Catalysis Milder reaction conditions, higher selectivity, catalyst recyclabilityDevelopment of novel nano-catalysts, MOFs, or biocatalytic routes
Microdroplet Synthesis Ultra-fast reaction rates, solvent-free conditions, catalyst-freeOptimization of electrospray ionization, scale-up challenges
One-Pot Reactions Reduced workup steps, higher atom economy, less solvent wasteDesign of multi-component reactions, compatible reagent sequences

Advanced Characterization Techniques and Data Integration

A comprehensive understanding of this compound's structure, purity, and properties is fundamental to its application. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routine, future research will leverage more advanced and integrated characterization methods.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional molecular structure. Obtaining a crystal structure for this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. This information is invaluable for validating theoretical models and understanding its solid-state behavior. For complex benzimidazole derivatives, X-ray crystallography has been essential for confirming stereochemistry and conformational details. eprajournals.com

Beyond static structure, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the specific isomer (4-carboxylate vs. other positions) and for quality control.

A key future direction is the integration of multiple analytical datasets . Combining experimental data from techniques like X-ray diffraction, NMR, mass spectrometry (MS), and vibrational spectroscopy (IR, Raman) with computational predictions allows for a more robust and comprehensive characterization. eprajournals.com For example, experimental IR and NMR spectra can be compared against spectra predicted by Density Functional Theory (DFT) calculations to confirm structural assignments with a high degree of confidence. This integrated approach ensures a deeper understanding of the molecule's properties.

Characterization TechniqueInformation GainedFuture Research Application
Single-Crystal X-ray Diffraction Precise 3D structure, bond parameters, crystal packingValidation of theoretical models, solid-state property analysis
Advanced 2D NMR Unambiguous assignment of 1H and 13C signalsDefinitive structural confirmation, impurity profiling
High-Resolution Mass Spectrometry Exact molecular weight and elemental compositionPurity assessment, metabolite identification in future studies
Integrated Spectroscopic & Computational Analysis Corroborated structural and electronic propertiesHigh-confidence characterization and property prediction

Deeper Theoretical Insights into Reactivity and Interactions

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, theoretical studies can provide profound insights into its electronic structure, reactivity, and potential interactions, guiding future experimental work.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT calculations can be used to optimize the molecule's geometry and predict a wide range of properties, including its infrared and NMR spectra, which can then be compared with experimental data for validation. ijarsct.co.in Furthermore, DFT allows for the calculation of key electronic parameters that govern reactivity.

Key theoretical analyses for future research include:

Frontier Molecular Orbital (FMO) Analysis : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) Maps : MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents, surfaces, or biological targets.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular charge transfer interactions, offering a deeper understanding of the molecule's electronic stability.

Beyond the isolated molecule, molecular docking and molecular dynamics (MD) simulations can be employed to study its interactions with other systems. For instance, if exploring its potential as a material component or a corrosion inhibitor, simulations can model the binding mode and stability of the molecule on a metal surface. These computational tools are essential for rational drug design and materials science, allowing for the screening and design of new derivatives with enhanced properties. nih.gov

Theoretical MethodPredicted Properties & InsightsRelevance for Future Research
Density Functional Theory (DFT) Optimized geometry, vibrational frequencies, NMR shiftsValidation of experimental data, fundamental property prediction
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energies, reactivity indices (hardness, softness)Understanding chemical reactivity and electronic transitions
Molecular Electrostatic Potential (MEP) Electrophilic and nucleophilic sitesPredicting sites for chemical reactions and intermolecular interactions
Molecular Docking / Dynamics Binding modes and interaction energies with surfaces or macromoleculesGuiding the design of functional materials or inhibitors

Exploration of New Functional Applications in Non-Biological Systems

While benzimidazoles are renowned for their biological activity, their unique structural and electronic properties also make them highly attractive for applications in materials science and other non-biological fields. Future research should actively explore the potential of this compound in these emerging areas.

A significant area of application for nitrogen-containing heterocyclic compounds is corrosion inhibition . Benzimidazole derivatives are known to be effective corrosion inhibitors for metals such as mild steel and copper in acidic media. mdpi.comniscpr.res.in They function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive environment. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system are crucial for this adsorption process. Future studies could evaluate the efficacy of this compound as a corrosion inhibitor, potentially for applications in industrial cleaning, oil and gas, or infrastructure protection.

Another exciting frontier is in the field of organic electronics . The rigid, planar, and electron-rich benzimidazole core is a privileged scaffold in the design of materials for:

Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives are used as electron-transport materials, host materials for phosphorescent emitters, and as blue-light emitters themselves, owing to their good thermal stability and electron-transporting capabilities. eprajournals.comajgreenchem.com

Organic Field-Effect Transistors (OFETs) : By combining the electron-transporting benzimidazole group with hole-transporting moieties, it is possible to create ambipolar semiconductor materials for use in transistors. eprajournals.com

The specific substitution pattern of this compound, including the electron-withdrawing carboxylate group, could be tuned to modulate its electronic properties (e.g., HOMO/LUMO levels) to make it suitable for these applications. Research could focus on synthesizing polymers or larger conjugated systems incorporating this molecule as a building block for next-generation electronic devices.

Application AreaUnderlying PrincipleResearch Direction
Corrosion Inhibition Adsorption on metal surfaces via N atoms and π-electrons to form a protective layerElectrochemical and surface analysis studies on various metals
Organic Light-Emitting Diodes (OLEDs) Good thermal stability and electron-transporting properties of the benzimidazole coreIncorporation into device architectures as an electron-transport or emissive layer
Organic Field-Effect Transistors (OFETs) Use as an n-type or ambipolar semiconductor building blockSynthesis of polymers and evaluation of charge carrier mobility
Sensors / Ligands Ability of nitrogen atoms to coordinate with metal ionsExploring coordination chemistry and use in chemosensors

Sustainable Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly integral to modern synthetic planning. Future research on this compound must prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous substances.

Key green chemistry strategies applicable to its synthesis include:

Use of Green Solvents : Traditional syntheses often use volatile organic compounds (VOCs). Future methods will focus on replacing these with greener alternatives like water, ethanol, polyethylene (B3416737) glycol (PEG), or novel media like deep eutectic solvents (DES). chemmethod.comnih.gov Water is an ideal solvent for certain catalyzed condensation reactions leading to benzimidazoles. nih.gov

Catalyst Innovation : The focus will be on using highly efficient, recyclable catalysts. Heterogeneous catalysts, such as zeolites or metal nanoparticles on solid supports, are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.comajgreenchem.com Naturally derived catalysts, such as those from plant extracts, represent an emerging low-cost and sustainable option. jrtdd.com

Alternative Energy Sources : Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for benzimidazole formation compared to conventional heating. mdpi.comchemmethod.com Photocatalysis, which uses light to drive chemical reactions, offers a pathway to harness renewable solar energy for synthesis. cnr.it

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. This involves favoring condensation reactions over multi-step processes that require protecting groups or generate significant byproducts. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is a powerful strategy to improve atom economy and reduce waste. ajgreenchem.com

By systematically applying these principles, the synthesis of this compound can be made not only more efficient but also significantly more sustainable, aligning its production with the future demands of the chemical industry.

Q & A

Q. What are the standard synthetic routes for Methyl 1-Methylbenzimidazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous benzimidazole derivatives are prepared using precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) to form the heterocyclic core, followed by esterification . Key steps include temperature control (e.g., reflux in ethanol) and purification via column chromatography to isolate the target compound.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and ester functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic stretching modes. Mass spectrometry (MS) provides molecular weight validation. For structural confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. What are the primary applications of this compound in medicinal chemistry?

Benzimidazole derivatives are widely explored as bioactive scaffolds. This compound may serve as an intermediate for antiviral or anticancer agents, leveraging its electron-deficient aromatic ring for nucleophilic substitution or cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) may arise from dynamic effects in solution (e.g., tautomerism) or crystal packing forces. Use Mercury software (v4.0+) to analyze intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence solid-state geometry . Complementary DFT calculations can model solution-phase conformers .

Q. What experimental strategies optimize regioselectivity during benzimidazole ring formation?

Regioselectivity challenges in cyclocondensation can be addressed by modifying reaction conditions:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor kinetic control.
  • Temperature gradients : Slow heating reduces side-product formation .

Q. How do computational methods predict the compound’s reactivity for further derivatization?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxylate ester’s electrophilicity can be quantified via Natural Bond Orbital (NBO) analysis, guiding nucleophilic attack at the carbonyl carbon . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes) .

Q. What are the challenges in achieving high enantiomeric purity in benzimidazole derivatives?

While this compound lacks chiral centers, related compounds with stereogenic centers require asymmetric synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Rh-based catalysts) can be employed. Chiral HPLC or circular dichroism (CD) validates enantiopurity .

Methodological Tools and Data Analysis

Q. Which software tools are recommended for crystallographic analysis of this compound?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly with high-resolution data .
  • Mercury : Visualizes void spaces, packing motifs, and compares structural similarity to database entries (e.g., Cambridge Structural Database) .

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

LC-MS (Liquid Chromatography-Mass Spectrometry) combines separation with mass analysis to detect trace impurities. GC-MS (Gas Chromatography-MS) is suitable for volatile byproducts. For non-volatile compounds, High-Resolution Mass Spectrometry (HRMS) with ESI+ ionization provides accurate mass confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.